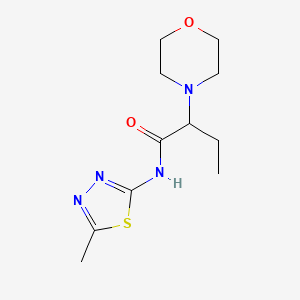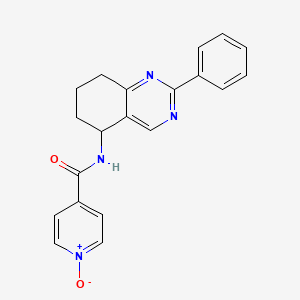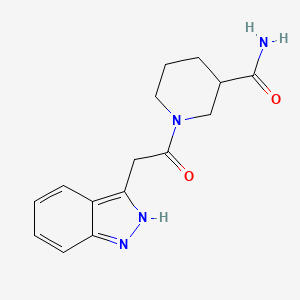![molecular formula C21H27N3O4 B6136989 N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide, commonly known as FMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of FMP is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. FMP has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects and to reduce inflammation. FMP has been shown to have a positive effect on cardiovascular function, including reducing blood pressure and heart rate. It has also been found to improve respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages for use in lab experiments. It is a highly selective antagonist at the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. FMP has also been found to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to the use of FMP in lab experiments. It has a short half-life, which can make dosing challenging. It is also relatively expensive, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on FMP. One area of interest is its potential use in cancer research. FMP has been found to have anticancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the role of FMP in the regulation of mood and behavior. Studies are needed to further elucidate its mechanism of action and to determine its potential as a treatment for mood disorders. Finally, there is a need for further studies on the safety and tolerability of FMP in humans.
Métodos De Síntesis
The synthesis of FMP involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methyl-2-propylpropane-1,3-diol in the presence of furan-2-carboxylic acid chloride. The reaction is carried out under anhydrous conditions and yields FMP as a white crystalline solid.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers. FMP has been used in studies of the central nervous system, cardiovascular system, and respiratory system. It has also been studied for its potential use in cancer research.
Propiedades
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15(2)19(22-20(25)18-5-4-14-28-18)21(26)24-12-10-23(11-13-24)16-6-8-17(27-3)9-7-16/h4-9,14-15,19H,10-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMTQOWUSIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylpropyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)


![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)